molecular formula C7H7BrClNO2S B2936189 2-Bromo-5-chloro-4-methylbenzenesulfonamide CAS No. 1246822-85-4

2-Bromo-5-chloro-4-methylbenzenesulfonamide

Cat. No.: B2936189
CAS No.: 1246822-85-4
M. Wt: 284.55
InChI Key: INHMYBQHDSFIQJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (position 2), chlorine (position 5), a methyl group (position 4), and a sulfonamide functional group. Sulfonamides are widely utilized in pharmaceutical and agrochemical industries due to their bioactivity, particularly as enzyme inhibitors or antibacterial agents.

Properties

IUPAC Name

2-bromo-5-chloro-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMYBQHDSFIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylbenzenesulfonamide typically involves the sulfonation of 2-Bromo-5-chloro-4-methylbenzene followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: The starting material, 2-Bromo-5-chloro-4-methylbenzene, is treated with sulfuric acid to introduce the sulfonic acid group.

    Amidation: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-chloro-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
2-Bromo-5-chloro-4-methylbenzenesulfonamide Br (2), Cl (5), CH₃ (4), -SO₂NH₂ C₇H₆BrClNO₂S 303.56* Reference compound -
5-Bromo-2-fluoro-4-methylbenzenesulfonamide Br (5), F (2), CH₃ (4), -SO₂NH₂ C₇H₆BrFNO₂S 290.10 Halogen positions swapped (Br/F vs. Br/Cl); increased electronegativity
2-Chloro-5-(hydroxymethyl)benzenesulfonamide Cl (2), CH₂OH (5), -SO₂NH₂ C₇H₇ClNO₃S 243.70 Hydroxymethyl group enhances hydrophilicity
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Cl (5), OCH₃ (2), CH₃ (4), -SO₂N(CH₂CH₂Ph) C₁₆H₁₈ClNO₃S 339.84 Phenylethyl group increases steric bulk and lipophilicity
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate Br (2), F (5), -SO₂N(4-MePh), CO₂Me C₁₅H₁₃BrFNO₄S 402.20 Ester group introduces hydrolytic instability; extended conjugation

*Calculated based on atomic masses.

Physicochemical and Functional Comparisons

  • Electron-Withdrawing Effects : The bromine and chlorine substituents in the target compound enhance electrophilicity at the sulfonamide group compared to analogues with fluorine or methoxy groups. This may influence binding affinity in biological targets .
  • Solubility : The hydroxymethyl-substituted analogue (2-chloro-5-(hydroxymethyl)benzenesulfonamide) exhibits higher aqueous solubility due to polar -CH₂OH, whereas methyl and phenylethyl groups in other derivatives increase lipophilicity .
  • Thermal Stability : Halogenated sulfonamides generally exhibit higher thermal stability. The methoxy group in 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide may reduce stability compared to halogenated counterparts due to weaker C-O bonds .

Biological Activity

2-Bromo-5-chloro-4-methylbenzenesulfonamide is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides and features both bromine and chlorine substituents on the benzene ring. The sulfonamide functional group contributes to its chemical reactivity and biological properties. The molecular formula is C₇H₆BrClN₁O₂S, with a molecular weight of 163.55 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for bacterial survival .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also shown promising results in anticancer studies. It was evaluated for cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant cell viability inhibition, with IC₅₀ values indicating its potency .

Table 2: Cytotoxic Activity Data

Cell LineIC₅₀ (µM)
HCT-11650
MCF-770
HeLa60

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may induce apoptosis through various pathways, including cell cycle arrest at the G0/G1 and G2/M phases. Notably, it does not inhibit MDM2-p53 interactions but can induce apoptosis in both wild-type and mutant p53 cells .

Case Studies

  • Study on Anticancer Effects : A study assessed the effects of this compound on HCT-116 and MCF-7 cell lines, revealing that the compound induced significant apoptosis as confirmed by flow cytometric analysis using Annexin V staining .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus, demonstrating a strong inhibitory effect at low concentrations .

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